molecular formula C14H17N3O3S B2483341 N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide CAS No. 895805-26-2

N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide

カタログ番号 B2483341
CAS番号: 895805-26-2
分子量: 307.37
InChIキー: PBKRSMNPESOZLX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Sulfonamide compounds, including those structurally related to N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide, are synthesized through various chemical processes involving the formation of sulfonamide linkages. For instance, the synthesis of phenyl benzenesulfonamides as selective 5-HT6 antagonists involves substituted N-phenyl-4-methoxy-3-piperazin-1-ylbenzenesulfonamides and their analogues, highlighting the versatility of sulfonamide chemistry in producing compounds with high affinity and selectivity for biological targets (Bromidge et al., 2001).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is critical for their biological activity and interaction with biological targets. Studies involving X-ray crystallography and density functional theory (DFT) have provided insights into the molecular and electronic structures of related sulfonamide compounds, facilitating the understanding of their conformational preferences and tautomeric equilibria (Xiao et al., 2022).

科学的研究の応用

SB-399885 as a Selective 5-HT6 Receptor Antagonist

  • Research Overview : A study by Hirst et al. (2006) focused on SB-399885, which is structurally similar to N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide. This compound was identified as a potent, selective 5-HT6 receptor antagonist with promising cognitive enhancing properties. The research highlighted its potential therapeutic utility in disorders characterized by cognitive deficits such as Alzheimer's disease and schizophrenia.
  • Key Findings : The study demonstrated SB-399885's ability to reverse scopolamine-induced deficits in rat novel object recognition paradigms and to improve spatial learning in aged rats. Moreover, it was found to increase extracellular acetylcholine levels in the rat medial prefrontal cortex.
  • Source : (Hirst et al., 2006)

N-Phenyl-4-Methoxy-3-Piperazin-1-Ylbenzenesulfonamides as 5-HT6 Antagonists

  • Research Overview : Bromidge et al. (2001) explored a series of compounds, including N-phenyl-4-methoxy-3-piperazin-1-ylbenzenesulfonamides, which are structurally related to N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide. These compounds were identified as high affinity and selective 5-HT6 antagonists.
  • Key Findings : The study noted a range of pharmacokinetic profiles in rats for these compounds, correlating CNS penetration with clearance rates. This led to the selection of one compound (SB-357134) for further pre-clinical evaluation.
  • Source : (Bromidge et al., 2001)

N-[3-(1H-Imidazol-4-Ylmethyl)Phenyl]Ethanesulfonamide as an α1-Adrenoceptor Ligand

  • Research Overview : Altenbach et al. (2002) studied N-[3-(1H-Imidazol-4-ylmethyl)phenyl]ethanesulfonamide (ABT-866), which is an α1-adrenoceptor ligand with potential clinical applications. This research is relevant due to the structural similarity to N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide.
  • Key Findings : The compound displayed a unique profile of α1A agonism combined with α1B and α1D antagonism, suggesting its potential for selective therapeutic applications.
  • Source : (Altenbach et al., 2002)

Synthesis and Characterization of Sulfonamide Derivatives

  • Research Overview : El-Gaby et al. (2018) conducted a study on the synthesis and characterization of various sulfonamide derivatives, including those containing the pyridazine ring, which is relevant to the compound .
  • Key Findings : This research demonstrated the potential of these compounds in antimicrobial applications, highlighting their versatility in medicinal chemistry.
  • Source : (El-Gaby et al., 2018)

特性

IUPAC Name

N-[3-(6-ethoxypyridazin-3-yl)phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-3-20-14-9-8-13(15-16-14)11-6-5-7-12(10-11)17-21(18,19)4-2/h5-10,17H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKRSMNPESOZLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。